molecular formula C14H9ClF3NO2 B1671121 Efavirenz CAS No. 154598-52-4

Efavirenz

Cat. No. B1671121
CAS RN: 154598-52-4
M. Wt: 315.67 g/mol
InChI Key: XPOQHMRABVBWPR-ZDUSSCGKSA-N
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Scientific Research Applications

Efavirenz has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving non-nucleoside reverse transcriptase inhibitors.

    Biology: this compound is studied for its effects on cellular processes and its interactions with various biological molecules.

    Medicine: It is a key component of highly active antiretroviral therapy (HAART) for HIV treatment.

    Industry: this compound is used in the pharmaceutical industry for the development of antiretroviral drugs and formulations.

Safety and Hazards

When handling efavirenz, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

Biochemical Analysis

Biochemical Properties

Efavirenz interacts with several enzymes and proteins. It is primarily metabolized by cytochrome P450 enzymes, including CYP2B6, CYP2A6, and CYP3A4 . This compound acts as a non-competitive inhibitor of HIV-1 reverse transcriptase . It binds to this enzyme, blocking its function and preventing the replication of HIV .

Cellular Effects

This compound has various effects on cells. It has been associated with neurological and neuropsychiatric reactions ranging from transitory effects such as nightmares, dizziness, insomnia, nervousness, and lack of concentration, to more severe symptoms including depression, suicidal ideation, or even psychosis . This compound has also been linked to mild/moderate neurocognitive impairment .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the function of reverse transcriptase, an enzyme crucial for the replication of HIV . It binds non-competitively to the hydrophobic region of the HIV-1 reverse transcriptase through an allosteric mechanism that alters the enzyme conformation and prevents access to the substrates .

Temporal Effects in Laboratory Settings

The majority of this compound-induced CNS effects appear early, even after a single dose, and mitigate within 1 month . In a substantial number of cases, effects such as abnormal dreams, anxiety, or depression persist for much longer periods and require a change of treatment .

Dosage Effects in Animal Models

In animal models, perinatal this compound exposure resulted in reduced body weight and delayed reflex and motor development . During adulthood, a decrease in the total number of cells and mature neurons in the motor cortex was observed, as well as an increase in the number of Caspase-3-positive cells and serotonergic fibers .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by CYP2B6 into 8-hydroxythis compound and to a lesser extent via pathways involving CYP2A6, CYP3A4/5, and UGT2B7 .

Chemical Reactions Analysis

Types of Reactions: Efavirenz undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at the chloro or trifluoromethyl groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dechlorinated or defluorinated products.

properties

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046029
Record name Efavirenz
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Molecular Weight

315.67 g/mol
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Physical Description

Solid
Record name Efavirenz
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Solubility

Practically insoluble in water (less than 10 mg/L), 8.55e-03 g/L
Record name EFAVIRENZ
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Mechanism of Action

Similar to zidovudine, efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). Antiviral activity of efavirenz is dependent on intracellular conversion to the active triphosphorylated form. The rate of efavirenz phosphorylation varies, depending on cell type. It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body. Even though human DNA polymerase is less susceptible to the pharmacologic effects of triphosphorylated efavirenz, this action may nevertheless account for some of the drug's toxicity., Efavirenz diffuses into the cell where it binds adjacent to the active site of reverse transcriptase. This produces a conformational change in the enzyme that inhibits function.
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Color/Form

Crystals from toluene:heptane, White to slightly pink crystalline powder

CAS RN

154598-52-4
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Melting Point

139-141 °C, 139 - 141 °C
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Record name Efavirenz
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds non-competitively to the reverse transcriptase enzyme of HIV-1. [, , , ] This binding occurs in a hydrophobic pocket within the p66 subunit of the enzyme, distinct from the binding site of nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). [] this compound's binding alters the conformation of critical amino acids in the enzyme's catalytic site, inhibiting the conversion of viral RNA into DNA and, therefore, viral replication. []

A: By inhibiting reverse transcriptase, this compound prevents the formation of proviral DNA, effectively halting the replication cycle of HIV-1. [] This inhibition leads to a decrease in viral load and an increase in CD4+ T-cell count in infected individuals. [, , , ]

ANone: this compound has the molecular formula C14H9ClF3NO2 and a molecular weight of 315.68 g/mol.

A: Yes, physiologically based pharmacokinetic (PBPK) simulations have been employed to model this compound distribution in various body compartments, including plasma, cerebrospinal fluid, and brain tissue. [] These models can be valuable tools for predicting drug exposure and potentially optimizing dosing regimens.

A: While the provided abstracts don't delve into specific SAR studies, they highlight that modifications to the this compound molecule can impact its pharmacological properties. For instance, this compound is metabolized by CYP2B6 and CYP3A4 enzymes. [, ] Genetic polymorphisms in these enzymes, particularly CYP2B6, significantly influence this compound plasma concentrations, potentially impacting efficacy and toxicity. [, , , , , ] This emphasizes the importance of SAR studies in understanding and optimizing the therapeutic profile of this compound.

A: One abstract explores the development of a solid drug nanoformulation (SDN) of this compound. [] This nanoformulation aimed to mitigate this compound-associated limitations, potentially improving its bioavailability and reducing toxicity.

A: this compound is administered orally and is well-absorbed. [, , , ] It undergoes extensive metabolism primarily by CYP3A4 and CYP2B6 enzymes in the liver, with 8-hydroxythis compound as the major metabolite. [, , , , ]

ANone: Numerous factors can impact this compound pharmacokinetics, including:

  • Genetic factors: Polymorphisms in CYP2B6 are particularly influential on this compound plasma levels. [, , , , , , ] Individuals with certain CYP2B6 genotypes may exhibit significantly higher or lower this compound exposure.
  • Concomitant medications: Drugs that induce or inhibit CYP3A4 and CYP2B6 can alter this compound metabolism, leading to interactions. [, , , , , , ]
    • For instance, rifampicin, a potent CYP3A4 inducer, significantly decreases this compound plasma concentrations. [, , , , ]
    • Phenytoin, another inducer of CYP3A4 and CYP2B6, also significantly increases this compound clearance. []
  • Ethnicity: Studies show variations in this compound pharmacokinetics across different ethnic groups. [, , ] For example, some studies observed higher this compound plasma concentrations in Black African patients compared with other populations.
  • Body weight: Obesity, particularly abdominal obesity, has been associated with lower this compound plasma concentrations. []
  • Liver function: Liver cirrhosis may lead to elevated this compound plasma levels due to impaired metabolism. [, ]

A: Yes, in vitro models, including primary rat neurons and Hep3B cells (a human liver cell line), have been used to investigate the potential toxicity of this compound and compare its profile to newer antiretrovirals. []

A: The most frequent HIV-1 mutation associated with this compound treatment failure is the K103N substitution in the reverse transcriptase gene. [, ] This mutation, often emerging alongside other NNRTI resistance mutations, confers cross-resistance to nevirapine, another NNRTI. [, , ]

A: Studies suggest that the use of thymidine analogue NRTIs (like zidovudine or stavudine) alongside nevirapine might be linked to a higher selection of mutations conferring cross-resistance to this compound. []

A: The most prominent concern with this compound is its potential for neuropsychiatric adverse events, including: [, , , ] * Abnormal dreams * Sleep disturbances * Nervousness * Anxiety * Depression * Dizziness

A: Research suggests that:* This compound plasma concentrations: Monitoring this compound plasma levels can be valuable for guiding dose adjustments, particularly in individuals at risk of toxicity or subtherapeutic exposure. [, , , ] * Genetic polymorphisms: CYP2B6 genotypes are considered strong predictors of this compound plasma concentrations and may be used to personalize therapy. [, , , , ]* Baseline liver function tests: Pre-existing liver disease, particularly cirrhosis, is associated with altered this compound pharmacokinetics and may require closer monitoring for potential toxicity. []

ANone: Several analytical methods are utilized in this compound studies:

  • High-performance liquid chromatography (HPLC): This technique is widely used to measure this compound concentrations in biological matrices, such as plasma. [, , , , , ]
  • Liquid chromatography-mass spectrometry (LC-MS): This highly sensitive and specific method allows for the simultaneous quantification of this compound and other antiretroviral drugs in complex biological samples. [, , ]
  • Allele-specific PCR (AS-PCR): This molecular technique is used to detect specific HIV-1 mutations, such as the K103N mutation associated with this compound resistance. []

A: While not directly addressed in the provided research, one abstract suggests that this compound does not meet the criteria for a rapidly dissolving product according to the Biopharmaceutics Classification System. [] Factors such as excipients and manufacturing processes can affect this compound absorption, underscoring the importance of dissolution studies for ensuring consistent bioavailability.

A: Evidence suggests that this compound might interact with drug transporters. One study observed a significant reduction in cellular this compound accumulation in the presence of transporter inhibitors like montelukast (an inhibitor of organic anion transporting polypeptide 1B1) and amantadine (an inhibitor of organic cation transporter 1). [] This suggests that this compound could be a substrate for these transporters.

ANone: this compound exhibits a complex interplay of inhibitory and inducing effects on drug-metabolizing enzymes:

  • Inhibition: In vitro studies demonstrate that this compound inhibits various CYP450 enzymes, including CYP2C9, CYP2C19, CYP3A4, CYP2D6, and CYP1A2. []

A: Yes, several alternative NNRTIs exist, including: * Nevirapine: While also effective, nevirapine has its own set of potential side effects and drug interactions. [, , , , ] * Rilpivirine: This newer NNRTI shows a potentially safer toxicological profile than this compound. [] * Etravirine: In clinical trials, etravirine demonstrated comparable efficacy to this compound with a potentially more favorable neuropsychiatric profile. []

ANone: Yes, several research areas highlight the cross-disciplinary nature of this compound research:

  • Pharmacogenetics: This field combines pharmacology and genetics to understand the impact of genetic variations on drug response, as seen with the significant influence of CYP2B6 polymorphisms on this compound pharmacokinetics. [, , , , , ]
  • Drug formulation: Nanoformulations of this compound, as mentioned in one abstract, demonstrate the intersection of pharmaceutical sciences and nanotechnology to improve drug delivery and therapeutic outcomes. []
  • Cellular and molecular biology: In vitro studies using cell lines and primary cells are essential for investigating the mechanisms of this compound action and toxicity, bridging pharmacology with cellular and molecular biology. []

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